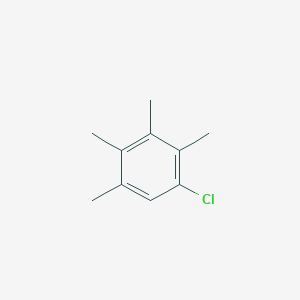

1-Chloro-2,3,4,5-tetramethylbenzene

Description

Contextualization within Halogenated Aromatic Chemistry Research

Halogenated aromatic compounds, a class of organic molecules featuring one or more halogen atoms bonded to an aromatic ring, are subjects of extensive research due to their diverse applications and environmental presence. wikipedia.org These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org The introduction of a chlorine atom onto the tetramethylbenzene framework, as seen in 1-Chloro-2,3,4,5-tetramethylbenzene, significantly influences the molecule's reactivity and physical properties. Research in this area often focuses on understanding the effects of substitution patterns on the chemical behavior of the benzene (B151609) ring and the potential for further functionalization. The study of such compounds is integral to advancing the field of synthetic organic chemistry.

Research Significance and Academic Trajectories Pertaining to Halogenated Alkylbenzenes

Halogenated alkylbenzenes, the broader family to which this compound belongs, are of significant academic and industrial interest. They are often used as model compounds to study the mechanisms of electrophilic aromatic substitution and other fundamental organic reactions. youtube.com The interplay between the activating, ortho-para directing methyl groups and the deactivating, ortho-para directing chloro group presents a complex scenario for predicting reactivity and regioselectivity in further chemical transformations. Research trajectories in this field often explore the synthesis of novel derivatives with specific substitution patterns to investigate their potential in materials science and as building blocks for more complex molecules.

Overview of Advanced Synthetic and Analytical Methodologies in Aromatic Chemistry

The synthesis and characterization of compounds like this compound rely on a suite of advanced methodologies. Electrophilic aromatic substitution, particularly halogenation, is a fundamental synthetic tool. youtube.com Modern approaches focus on developing more efficient and selective catalytic systems to control the position of halogenation on highly substituted rings. youtube.com

Analytically, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the separation and identification of isomers and for determining the molecular weight and fragmentation patterns of halogenated aromatic compounds. docbrown.info Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure by revealing the chemical environment of each proton and carbon atom. docbrown.info These advanced methods are crucial for the unambiguous characterization of specific isomers like this compound.

Direct Halogenation Strategies on Tetramethylbenzene Precursors

The direct introduction of a chlorine atom onto the 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene) ring represents a primary synthetic approach. nih.govwikipedia.org This method hinges on electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic chlorine species.

Regioselectivity Control in Electrophilic Chlorination

Achieving the desired regioselectivity to form this compound is a critical challenge in the direct chlorination of 1,2,3,4-tetramethylbenzene. The four methyl groups on the benzene ring are activating and direct incoming electrophiles to the ortho and para positions. In the case of prehnitene, the available positions (5 and 6) are equivalent. Therefore, monosubstitution leads to the desired product. However, controlling the reaction to prevent over-chlorination and the formation of dichlorinated byproducts is crucial. The use of specific chlorinating agents and carefully controlled reaction conditions are key to maximizing the yield of the target compound. For instance, chlorinating reagents like 2-Chloro-1,3-bis(methoxycarbonyl)guanidine have been shown to provide high regioselectivity in the halogenation of complex heteroaromatic compounds, which could be applicable to achieving selective chlorination in tetramethylbenzene systems.

Influence of Lewis Acid Catalysis on Product Distribution

Table 1: Lewis Acids in Electrophilic Chlorination

| Lewis Acid | Function |

|---|---|

| Aluminum chloride (AlCl₃) | Activates chlorine for electrophilic attack. masterorganicchemistry.comlibretexts.org |

Mechanistic Insights into Halogenation Pathways

The electrophilic halogenation of benzene and its derivatives proceeds through a well-established multi-step mechanism. libretexts.org

Formation of the Electrophile: The Lewis acid catalyst reacts with molecular chlorine to form a highly reactive electrophilic complex. libretexts.orgchegg.com

Nucleophilic Attack: The π-electron system of the tetramethylbenzene ring attacks the polarized chlorine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base, often the [AlCl₄]⁻ or [FeCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding this compound. libretexts.org

This free-radical mechanism is typically initiated by heat or light. numberanalytics.com

Chlorination via Indirect Routes and Precursor Derivatization

Indirect methods provide alternative pathways to synthesize this compound, often offering better control over regioselectivity. These strategies involve the transformation of a pre-existing functional group on the tetramethylbenzene ring into a chlorine atom.

Conversion of Hydroxyl or Amino Groups to Chlorine

Starting with a precursor such as 2,3,4,5-tetramethylphenol (B13769599) or 2,3,4,5-tetramethylaniline (B1610778) offers a regiochemically defined route to the target molecule.

From a Hydroxyl Group: 2,3,4,5-Tetramethylphenol can be converted to the corresponding chloro-derivative. This transformation can be achieved using various reagents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which are effective for replacing a phenolic hydroxyl group with a chlorine atom.

From an Amino Group: The synthesis can also commence from 2,3,4,5-tetramethylaniline. A standard method for this conversion is the Sandmeyer reaction. This process involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) chloride solution facilitates the replacement of the diazonium group with a chlorine atom.

Table 2: Reagents for Functional Group Conversion

| Precursor | Reagent | Product |

|---|---|---|

| 2,3,4,5-Tetramethylphenol | Thionyl chloride (SOCl₂) | This compound |

Halogen Exchange Reactions (e.g., from bromo- or iodo-tetramethylbenzenes)

Halogen exchange, or "halex," reactions offer another indirect pathway to this compound. google.com This method involves the conversion of a different halogen substituent, such as bromine or iodine, into a chlorine atom. For instance, starting with 1-Bromo-2,3,4,5-tetramethylbenzene or 1-Iodo-2,3,4,5-tetramethylbenzene, a nucleophilic substitution reaction can be employed. sigmaaldrich.comscbt.comsigmaaldrich.com

These reactions are often catalyzed by a copper salt, and the choice of solvent and reaction conditions is critical for driving the equilibrium towards the desired chlorinated product. The use of tetra(dihydrocarbylamino)phosphonium halide catalysts has been shown to be effective in facilitating such halogen exchange reactions under relatively mild conditions. google.comgoogle.com

Structure

3D Structure

Properties

CAS No. |

26138-77-2 |

|---|---|

Molecular Formula |

C10H13Cl |

Molecular Weight |

168.66 g/mol |

IUPAC Name |

1-chloro-2,3,4,5-tetramethylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3 |

InChI Key |

XBGOUJALJVZXEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 1 Chloro 2,3,4,5 Tetramethylbenzene

Radical Chlorination Approaches and Site Selectivity

Radical chlorination is a synthetic route that proceeds via a free-radical chain mechanism. The process is initiated by the homolytic cleavage of a chlorine source, generating highly reactive chlorine radicals. These radicals can then abstract hydrogen atoms from a substrate to form an alkyl radical, which propagates the chain by reacting with another molecule of the chlorine source. While a powerful tool for C-H functionalization, the application of radical chlorination to the synthesis of a specific isomer like 1-chloro-2,3,4,5-tetramethylbenzene from its parent hydrocarbon, 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene), is governed by the principles of site selectivity.

The primary challenge in synthesizing this compound via a radical pathway lies in controlling the site of chlorination. The starting material, prehnitene, possesses two types of C-H bonds susceptible to radical attack: the C(sp²)-H bonds on the aromatic ring and the C(sp³)-H bonds of the four benzylic methyl groups. Radical halogenation reactions preferentially target positions that form the most stable radical intermediate. umn.edu The benzylic C-H bonds in prehnitene are significantly weaker than the aromatic C-H bonds and their cleavage leads to a resonance-stabilized benzylic radical. Consequently, radical conditions typically favor chlorination on the side-chains (methyl groups) rather than on the aromatic ring.

Research into the chlorination of polymethylbenzenes supports this selectivity. For instance, studies using N-chloroamines in acidic media have shown that while substrates like benzene (B151609) and toluene (B28343) can undergo aromatic chlorination, other polymethylbenzenes predominantly yield products from side-chain reactions. rsc.org Traditional radical initiators, such as UV light or heat in the presence of chlorine gas (Cl₂), are known to be relatively unselective, often resulting in a mixture of isomeric monochlorides and polychlorinated products on the side chains. nih.govmdpi.com

Modern synthetic methods have focused on developing highly selective chlorination reagents. For example, systems utilizing an azidoiodinane with a copper(II) chloride complex have demonstrated exceptional site selectivity for benzylic C(sp³)–H bonds under mild conditions. nih.gov Similarly, visible-light-mediated, metal-free approaches using reagents like N,N-dichloroacetamide have been developed for the selective chlorination of benzylic positions. mdpi.com While these methods offer high selectivity, their inherent preference is for the benzylic C-H bonds, making them unsuitable for the direct synthesis of this compound from prehnitene. The formation of the target compound requires chlorination on the aromatic ring, a transformation more commonly and efficiently achieved through electrophilic aromatic substitution rather than a radical pathway.

The table below summarizes the expected outcomes and site selectivity for the radical chlorination of 1,2,3,4-tetramethylbenzene based on established chemical principles.

| Reagent/System | Initiation | Expected Major Product Type | Rationale for Site Selectivity |

|---|---|---|---|

| Cl₂ | UV light or Heat | Side-Chain Chlorination | Classic free-radical conditions that favor abstraction of the weaker benzylic C-H bond. Often results in low selectivity and polychlorination. mdpi.com |

| N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN) | Side-Chain Chlorination | Standard reagent for allylic and benzylic halogenation due to the stability of the resulting radical. masterorganicchemistry.com |

| Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator | Side-Chain Chlorination | The SO₂Cl radical is less reactive and thus more selective than a chlorine radical, but still favors the more stable benzylic position. masterorganicchemistry.com |

| N-Chloroamines in Acid | Trifluoroacetic Acid | Side-Chain Chlorination | For polymethylbenzenes, side-chain reactions are reported to predominate over aromatic ring chlorination under these conditions. rsc.org |

| Azidoiodinane / CuCl₂ | Mild Conditions | Side-Chain Chlorination | A modern, highly selective system designed specifically for the chlorination of benzylic C(sp³)–H bonds. nih.gov |

| N,N-dichloroacetamide | Visible Light | Side-Chain Chlorination | A metal-free method that proceeds via a radical mechanism to selectively chlorinate benzylic C-H bonds. mdpi.com |

Chemical Reactivity and Derivatization Studies of 1 Chloro 2,3,4,5 Tetramethylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and in the case of 1-chloro-2,3,4,5-tetramethylbenzene, the reaction is heavily influenced by the existing substituents.

Influence of Methyl Groups on Ring Activation and Regiodirection

The four methyl groups on the benzene (B151609) ring are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgchemguide.co.uk This activation stems from the electron-donating nature of the alkyl groups through two primary mechanisms:

Inductive Effect: Alkyl groups are weakly electron-donating through the sigma bond framework.

Hyperconjugation: The overlap of the C-H sigma bonds of the methyl groups with the pi system of the benzene ring donates electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org

These activating effects make the aromatic ring of this compound highly nucleophilic and thus more susceptible to attack by electrophiles. Methyl groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgchemguide.co.uk In this compound, the only available position for substitution is the C6 position, which is ortho to the methyl group at C5 and meta to the methyl group at C2.

Competitive Halogen Deactivation and Directing Effects

In contrast to the activating methyl groups, the chlorine atom is a deactivating group for electrophilic aromatic substitution. msu.edu This deactivation arises from its strong electron-withdrawing inductive effect due to its high electronegativity, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles.

However, like alkyl groups, halogens are also ortho-, para-directors. msu.edu This is because the lone pairs of electrons on the chlorine atom can be donated to the pi system of the ring through resonance, which can help to stabilize the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions. While the inductive deactivation is stronger than the resonance activation, the resonance effect is still significant in directing the incoming electrophile.

In this compound, the directing effects of the methyl groups and the chlorine atom are in concert, both favoring substitution at the vacant C6 position.

Nitration Studies: Exploring Ortho/Para Selectivity and Ipso-Substitution Potential

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgchemguide.co.uk For this compound, the expected product of nitration would be 1-chloro-6-nitro-2,3,4,5-tetramethylbenzene, resulting from the substitution at the only available hydrogen-substituted carbon.

However, in highly alkylated benzene rings, a competing reaction known as ipso-substitution can occur. unacademy.comarkat-usa.orgnih.govresearchgate.net Ipso-substitution is the replacement of a substituent other than hydrogen, in this case, potentially a methyl group or the chlorine atom. The nitration of durene (1,2,4,5-tetramethylbenzene), a close isomer, readily yields a dinitro derivative, indicating the high reactivity of the tetramethylbenzene system. wikipedia.org

Studies on the nitration of other polysubstituted benzenes, such as derivatives of 1,2,3,4-tetramethylbenzene (B1201564), have shown that the reaction can be complex, sometimes leading to the formation of non-aromatic cyclohexadienone derivatives. rsc.org For instance, the reaction of 5,6-dihalogeno-1,2,3,4-tetramethylbenzenes with fuming nitric acid can yield a mixture of products including a benzyl (B1604629) nitrate (B79036) and a nitrocyclohexa-2,5-dien-1-one. rsc.org This suggests that the nitration of this compound might also lead to a mixture of products, including the potential for ipso-substitution of a methyl group or even the chlorine atom, alongside the expected C-H substitution product. The exact product distribution would be highly dependent on the specific reaction conditions.

Friedel-Crafts Alkylation and Acylation: Substrate Limitations and Rearrangements

Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring. wikipedia.org

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org

Friedel-Crafts Acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride, also in the presence of a Lewis acid catalyst. chemguide.co.uklibretexts.orgyoutube.com

For this compound, several factors could limit the utility of Friedel-Crafts reactions. The high degree of substitution on the ring can lead to significant steric hindrance, potentially slowing down or preventing the reaction. Furthermore, the presence of the deactivating chloro group could also reduce the reactivity of the ring towards the relatively bulky electrophiles generated in Friedel-Crafts reactions.

A common issue with Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations. However, with the highly substituted nature of this compound, the primary challenge would likely be overcoming the steric hindrance to allow the reaction to proceed at a reasonable rate.

Friedel-Crafts acylation is generally less prone to rearrangements. However, the steric bulk of the acylating agent, combined with the already crowded aromatic ring, could make this reaction challenging for this compound. Research on the Friedel-Crafts reactions of tetramethylphenyl ketones with tetramethylbenzenes indicates that such reactions are possible, suggesting that with appropriate conditions, acylation of this compound could be achieved. acs.org

Sulfonation and Related Electrophilic Functionalizations

Sulfonation of aromatic rings is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). taylorandfrancis.comyoutube.com The electrophile in this reaction is sulfur trioxide (SO₃) or protonated SO₃. Like other electrophilic aromatic substitution reactions, sulfonation of this compound would be expected to occur at the C6 position.

The sulfonation of durene is a known reaction, indicating that tetramethylbenzenes are amenable to this transformation. nih.govchemicalbook.com Given the activating nature of the methyl groups, the sulfonation of this compound should be feasible. The reaction is reversible, and the position of the equilibrium can be controlled by the concentration of sulfuric acid. taylorandfrancis.com

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. quora.comchemguide.co.uklibretexts.orgchemistryguru.com.sgyoutube.com Unlike electrophilic substitution, NAS is favored by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).

The aromatic ring of this compound is electron-rich due to the four electron-donating methyl groups. This makes it generally unreactive towards nucleophilic aromatic substitution under normal conditions. The presence of the chlorine atom provides a potential leaving group, but without strong electron-withdrawing groups to activate the ring, displacement of the chloride ion by a nucleophile is unlikely to occur through the typical SNAr mechanism. For a nucleophilic aromatic substitution to occur on such an electron-rich system, very harsh reaction conditions or a different mechanism, such as one involving an aryne intermediate, would likely be required.

Mechanisms of Addition-Elimination (Meisenheimer Complex Formation)

The reaction of this compound with nucleophiles can proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves a two-step process: addition of the nucleophile to the aromatic ring, followed by elimination of the leaving group (in this case, the chloride ion). wikipedia.orglibretexts.org

The initial addition of a nucleophile to the electron-rich aromatic ring is typically slow. However, the presence of electron-withdrawing groups on the ring can activate it towards nucleophilic attack. masterorganicchemistry.combyjus.com In the case of this compound, the four methyl groups are electron-donating, which would generally deactivate the ring towards nucleophilic substitution. However, under forcing conditions, the reaction can still occur.

The key intermediate in the SNAr mechanism is a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org This complex is formed when the nucleophile attacks the carbon atom bearing the chlorine, temporarily disrupting the aromaticity of the ring. libretexts.orglibretexts.org The negative charge is delocalized over the aromatic ring and, if present, any electron-withdrawing substituents. masterorganicchemistry.comlibretexts.org The stability of this intermediate is a crucial factor in determining the reaction rate. masterorganicchemistry.com In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored. youtube.comyoutube.com

It is important to note that for SNAr reactions to proceed efficiently, the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group, is highly favorable as they help to stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgbyjus.comlibretexts.org While this compound lacks such activating groups, the principles of Meisenheimer complex formation remain central to understanding its potential reactivity in nucleophilic aromatic substitution reactions.

Effects of Activating and Deactivating Substituents on Reaction Kinetics

The rate of nucleophilic aromatic substitution (SNAr) is significantly influenced by the nature of the substituents present on the aromatic ring. masterorganicchemistry.combyjus.com

Activating Groups: Electron-withdrawing groups (EWGs) increase the rate of SNAr reactions. wikipedia.orgbyjus.com These groups, such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, are considered activating for nucleophilic aromatic substitution. wikipedia.orglibretexts.org They activate the ring towards nucleophilic attack by decreasing the electron density of the ring, making it more electrophilic. masterorganicchemistry.com Furthermore, they stabilize the negatively charged Meisenheimer complex intermediate through resonance or inductive effects, which lowers the activation energy of the reaction. masterorganicchemistry.comlibretexts.org The activating effect is most pronounced when these groups are located at the ortho and para positions relative to the leaving group, as this allows for direct delocalization of the negative charge onto the substituent. byjus.comlibretexts.org

Deactivating Groups: Conversely, electron-donating groups (EDGs) decrease the rate of SNAr reactions. masterorganicchemistry.comchadsprep.com Alkyl groups, such as the four methyl groups in this compound, are electron-donating. They increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. libretexts.org This deactivating effect makes nucleophilic substitution on this compound more challenging compared to rings substituted with electron-withdrawing groups. Halogens are an interesting case as they are deactivating due to their strong inductive electron-withdrawing effect, but they can direct incoming electrophiles to the ortho and para positions due to resonance. masterorganicchemistry.comopenstax.org In the context of nucleophilic substitution, their inductive effect makes the ring more electrophilic, but their ability to stabilize the intermediate is less pronounced than that of strong EWGs.

The following table summarizes the effects of different substituent types on the rate of nucleophilic aromatic substitution:

| Substituent Type | Effect on Ring Electron Density | Effect on SNAr Rate | Example Substituents |

| Activating | Decrease | Increase | -NO₂, -CN, -COCH₃ |

| Deactivating | Increase | Decrease | -CH₃, -OCH₃, -NH₂ |

Stereoelectronic Control in Nucleophilic Attack

Stereoelectronic effects play a crucial role in determining the regioselectivity of nucleophilic attack on substituted aromatic rings. nih.gov In the context of this compound, while the molecule itself is achiral, the principles of stereoelectronic control become relevant when considering the trajectory of the incoming nucleophile and the stability of the resulting intermediate.

For a nucleophilic aromatic substitution to occur, the nucleophile must approach the carbon atom bearing the leaving group. The trajectory of this attack is not random and is influenced by the electronic and steric environment of the ring. The four methyl groups in this compound create significant steric hindrance around the reaction center. This steric bulk can influence the angle of nucleophilic attack, potentially raising the activation energy of the reaction.

Furthermore, the orientation of the p-orbitals of the aromatic ring and the orbitals of the substituents can influence the stability of the transition state and the Meisenheimer complex. While the methyl groups in this compound primarily exert their influence through inductive effects and steric hindrance, in other systems with more complex substituents, the alignment of orbitals can have a more pronounced effect on the reaction pathway. nih.gov

In cases of polysubstituted benzenes, the regioselectivity of nucleophilic attack is determined by a combination of both electronic and steric factors. stackexchange.com While the chlorine atom in this compound defines the primary site of substitution, in related polychlorinated benzenes, the position of nucleophilic attack is influenced by the number and position of the chlorine atoms. diva-portal.org

Hydrolysis and Aminolysis Reactions

Hydrolysis: The hydrolysis of aryl halides, including this compound, involves the substitution of the chlorine atom with a hydroxyl group (-OH) to form the corresponding phenol (B47542). This reaction typically requires harsh conditions, such as high temperatures and pressures, especially for unactivated aryl halides. libretexts.org For instance, the commercial production of phenol from chlorobenzene (B131634) once required treatment with sodium hydroxide (B78521) at around 340°C. libretexts.org Given that this compound is deactivated by its electron-donating methyl groups, its hydrolysis would be expected to be even more challenging.

Aminolysis: The reaction of aryl halides with amines or their conjugate bases (amides) to form arylamines is known as aminolysis. Similar to hydrolysis, this reaction is difficult for unactivated aryl halides. However, the use of very strong bases, such as potassium amide (KNH₂) in liquid ammonia, can facilitate the reaction even at low temperatures. libretexts.org For example, the reaction of bromobenzene (B47551) with potassium amide is rapid at -33°C. libretexts.org These forceful conditions often lead to a different reaction mechanism, the elimination-addition (benzyne) mechanism, which can result in rearranged products. libretexts.orglibretexts.org In the context of this compound, aminolysis would likely require such strong basic conditions.

Radical and Organometallic Coupling Reactions

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

This compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org Although aryl chlorides are generally less reactive than aryl bromides or iodides, advancements in catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. organic-chemistry.org The reaction of this compound with a suitable boronic acid under Suzuki conditions would yield a substituted tetramethylbenzene derivative.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method is highly effective for the synthesis of arylalkynes and conjugated enynes. libretexts.org Similar to the Suzuki reaction, the use of aryl chlorides in Sonogashira couplings can be more challenging than their bromide or iodide counterparts, but suitable catalytic systems have been developed. organic-chemistry.org Coupling this compound with a terminal alkyne would lead to the formation of a tetramethylphenylacetylene derivative.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the vinylation of aryl halides. diva-portal.org While aryl iodides and bromides are the most common substrates, the use of aryl chlorides has become more feasible with the development of highly active palladium catalysts, often in combination with phosphine ligands or under specific reaction conditions like microwave heating. diva-portal.orgnih.gov The Heck reaction of this compound with an alkene would result in a vinyl-substituted tetramethylbenzene.

The following table provides a general overview of these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Organoboron compound | Pd catalyst, Base | Biaryl, Styrene, etc. |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne, Enyne |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

Metal-Catalyzed Functionalization of the Carbon-Chlorine Bond

Beyond the classic cross-coupling reactions, the carbon-chlorine bond in this compound can be functionalized through various other metal-catalyzed transformations. These methods offer alternative pathways to introduce a wide range of functional groups.

The development of new catalyst systems, particularly those based on palladium and nickel, has expanded the scope of reactions involving aryl chlorides. For instance, nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective for the cross-coupling of heterocyclic chlorides, highlighting the potential for using less reactive aryl chlorides in these transformations. nih.gov

Furthermore, advancements in catalyst design, such as the use of N-heterocyclic carbene (NHC) ligands, have led to highly active and versatile catalysts for a variety of cross-coupling reactions, including those involving challenging substrates like aryl chlorides. These catalysts can often operate under milder conditions and with lower catalyst loadings.

The functionalization of the C-Cl bond is not limited to C-C bond formation. Metal-catalyzed reactions can also be employed to form C-N, C-O, and C-S bonds, further expanding the synthetic utility of this compound as a building block in organic synthesis.

Photoredox and Electrochemical Approaches for Reactive Species Generation

Modern synthetic chemistry increasingly utilizes photoredox and electrochemical methods to generate highly reactive intermediates under mild conditions. These approaches offer alternatives to traditional methods that often require harsh reagents and high temperatures.

Photoredox Catalysis: This technique uses light energy to initiate single electron transfer (SET) processes, leading to the formation of radical ions or other reactive species. beilstein-journals.org While specific studies on the photoredox catalysis of this compound are not extensively detailed in the provided results, the principles can be applied. For instance, photoredox catalysts can facilitate the generation of radicals from various precursors, which could then react with the tetramethylbenzene core or its side chains. nih.gov The fundamental process involves a photoredox catalyst absorbing light and entering an excited state, from which it can accept or donate an electron to a substrate, initiating a chemical transformation. beilstein-journals.org

Electrochemical Methods: Electrochemical synthesis offers another avenue for generating reactive intermediates from this compound. By applying an electrical potential, electron transfer reactions can be precisely controlled to generate radical cations or anions. The electrochemical properties of related compounds, such as 2,3,4,5-tetraphenyl-1-monophosphaferrocene derivatives, have been studied, demonstrating the use of techniques like cyclic voltammetry to investigate oxidation potentials. nih.gov Such studies provide a framework for exploring the electrochemical behavior of this compound and harnessing it for synthetic purposes.

Benzylic Functionalization and Side-Chain Reactivity

The methyl groups of this compound are susceptible to a variety of reactions at the benzylic position, which is the carbon atom attached to the benzene ring. This reactivity is due to the stabilization of intermediates, such as radicals, at this position through resonance with the aromatic ring. libretexts.orglibretexts.org

The benzylic methyl groups can be selectively oxidized to form carboxylic acids or aldehydes. This transformation is a common strategy in organic synthesis.

Oxidation to Carboxylic Acids: Strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄), can oxidize the alkyl side chains of alkylbenzenes to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. libretexts.org This method is generally applicable to various alkylbenzenes. magtech.com.cn

Oxidation to Aldehydes: Achieving selective oxidation to the aldehyde stage without further oxidation to the carboxylic acid requires milder and more specific reaction conditions. While direct methods for the selective oxidation of this compound to the corresponding aldehyde are not detailed in the search results, photochemical methods using catalysts like Eosin Y have been shown to be effective for the selective oxidation of benzyl alcohols to aldehydes. organic-chemistry.org This suggests that if a methyl group were first converted to a benzyl alcohol, it could then be selectively oxidized to an aldehyde.

The selective oxidation of methylbenzenes is a significant area of research, with various catalytic systems being explored to achieve high selectivity under environmentally benign conditions. magtech.com.cnmdpi.com

The introduction of halogens, particularly chlorine, onto the methyl groups of this compound leads to the formation of halomethyl derivatives. These compounds are valuable synthetic intermediates.

The chloromethylation of aromatic compounds can lead to the formation of bis(chloromethyl) derivatives. For example, 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene and 1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene (B1296078) are known compounds. sigmaaldrich.comnih.govcalpaclab.com These are typically synthesized from durene (1,2,4,5-tetramethylbenzene). wikipedia.org The synthesis of such derivatives from this compound would involve similar principles of side-chain halogenation.

Table 1: Examples of Bis(chloromethyl)tetramethylbenzene Derivatives

| Compound Name | CAS Number | Linear Formula |

|---|---|---|

| 1,4-Bis-chloromethyl-2,3,5,6-tetramethyl-benzene | 3022-16-0 | C₁₂H₁₆Cl₂ |

The benzylic C-H bonds in alkylbenzenes are weaker than typical sp³ C-H bonds, making them susceptible to radical reactions. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical. libretexts.orgyoutube.com

Benzylic Halogenation: The reaction of alkylbenzenes with halogens (like Cl₂ or Br₂) in the presence of light or heat proceeds via a free-radical chain mechanism to introduce a halogen at the benzylic position. orgoreview.comyoutube.com N-Bromosuccinimide (NBS) is a common reagent used for benzylic bromination as it provides a low, steady concentration of bromine radicals. libretexts.orglibretexts.org This selectivity for the side chain over the aromatic ring is a key feature of radical halogenation under these conditions. orgoreview.comsavemyexams.com

Benzylic Radical Formation: The initial step in these radical reactions is the homolytic cleavage of a benzylic C-H bond to form a benzylic radical. rsc.org This radical is stabilized by delocalization of the unpaired electron into the aromatic ring. libretexts.orgyoutube.com The formation of benzylic radicals is a key step in many reactions involving alkylbenzenes, including oxidation and halogenation. Studies on the reaction of hydroxyl radicals with 1,2,4,5-tetramethylbenzene (B166113) have shown that H-atom abstraction from a methyl group, forming a benzylic radical, is a significant reaction pathway. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4,5,6-hexachlorocyclohexane |

| 1,2,3,4-Tetrachlorobenzene |

| 1,2,3,5-Tetrachlorobenzene |

| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene |

| 1,2,4,5-Tetrachlorobenzene |

| 1,2,4,5-tetramethylbenzene |

| 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene |

| 1,4-Bis(chloromethyl)benzene |

| 1,4-BIS-CHLOROMETHYL-2,3,5,6-TETRAMETHYL-BENZENE |

| 1-chloromethylbenzene |

| 2,3,4,5-tetraphenyl-1-monophosphaferrocene |

| 2,3,5-trimethyl-1,4-benzoquinone |

| 2,3,6-trimethylphenol |

| 2,4,5-trichlorophenol |

| 2,4,5-trichlorophenoxyacetic acid |

| Benzene |

| Benzyl alcohol |

| Benzyl bromide |

| Benzyl chloride |

| Biacetyl |

| Bis(chloromethyl) ether |

| Bromine |

| Butyl rubber |

| Carbon tetrachloride |

| Catechol |

| Chlorine |

| Chloro(chloromethoxy)methane |

| Chlorosulfonic acid |

| Durene |

| Eosin Y |

| Ethanol |

| Hexamethylbenzene |

| Hydrochloric acid |

| Hydroquinone |

| Isodurene |

| Mes-Acr-MeClO4 |

| Methanol |

| Methylglyoxal |

| N-Bromosuccinimide |

| p-hydroquinone |

| Paraformaldehyde |

| Pentamethylbenzene |

| Phenol |

| Phenylchloromethane |

| Potassium permanganate |

| Prehnitene |

| Pseudocumene |

| Pyromellitic dianhydride |

| Sulfuric acid |

| Toluene (B28343) |

| Trifluoroacetic acid |

| Trimethoxybenzene |

Advanced Spectroscopic and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. uobasrah.edu.iq For a molecule like 1-Chloro-2,3,4,5-tetramethylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for unambiguous structural assignment, especially in complex mixtures.

Advanced 1D and 2D NMR Techniques for Complex Mixture Analysis and Structural Assignment

While a standard one-dimensional ¹H NMR spectrum provides initial information, complex structures or mixtures necessitate more advanced methods. For this compound, the ¹H NMR spectrum is expected to show four distinct signals for the methyl groups and a single signal for the lone aromatic proton. The chemical shifts of the methyl protons would be influenced by their proximity to the chlorine atom and the other methyl groups.

In a research context, 2D NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal scalar couplings between protons. For a derivative of this compound where the remaining aromatic proton is coupled to another proton, COSY would show a cross-peak, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign which proton signal corresponds to which carbon signal in the benzene (B151609) ring and for the methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds. For this compound, HMBC would be crucial in confirming the substitution pattern. For instance, the aromatic proton would show correlations to the surrounding quaternary carbons and the carbons of the adjacent methyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. For this molecule, NOESY could show through-space interactions between the proton at C6 and the methyl groups at C5 and potentially C2, helping to confirm the spatial arrangement of the substituents.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from related tetramethylbenzene isomers and general substituent effects. chemicalbook.comspectrabase.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-Cl | - | ~133 |

| C2-CH₃ | ~2.3 | ~135 |

| C3-CH₃ | ~2.2 | ~132 |

| C4-CH₃ | ~2.2 | ~132 |

| C5-CH₃ | ~2.3 | ~135 |

| C6-H | ~7.0 | ~130 |

| 2-CH₃ | ~2.3 | ~18 |

| 3-CH₃ | ~2.2 | ~17 |

| 4-CH₃ | ~2.2 | ~17 |

| 5-CH₃ | ~2.3 | ~18 |

These are estimated values and can vary based on the solvent and experimental conditions.

Correlating Chemical Shifts and Coupling Constants with Electronic Perturbations

The electronic environment of each nucleus dictates its chemical shift. In this compound, the chlorine atom, being electronegative, will deshield the adjacent carbon atom (C1) and, to a lesser extent, the neighboring carbons (C2 and C6). The four methyl groups are electron-donating and will cause a shielding effect on the aromatic ring. The interplay of these electronic effects results in the specific chemical shifts observed.

In substituted derivatives of this compound, changes in the electronic nature of the substituents will perturb the chemical shifts of the aromatic protons and carbons. For instance, replacing a methyl group with an electron-withdrawing group would cause a downfield shift (higher ppm) for the remaining protons and carbons. Proton-proton coupling constants (J-values) in substituted analogs can provide information about the relative positions of the protons on the ring.

Dynamic NMR Studies for Conformational Analysis and Hindered Rotations

The four adjacent methyl groups in this compound create significant steric hindrance. This can restrict the rotation of the methyl groups around their C-C bonds. While rotation of methyl groups is typically fast on the NMR timescale at room temperature, in highly congested molecules, this rotation can be slowed down at low temperatures.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Crystal Packing in Novel Derivatives

A crystal structure of a derivative of this compound would reveal the precise conformation of the molecule in the solid state. This includes the planarity of the benzene ring, which may be slightly distorted due to the bulky substituents, and the rotational conformation of the methyl groups.

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces and the drive to achieve the most efficient packing. In aromatic compounds, π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules stack on top of each other, are common. acs.org

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

In the crystal lattice of a chlorinated aromatic compound, several types of non-covalent interactions can be observed. One of the most significant is halogen bonding. nih.gov This is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov In the case of this compound derivatives, the chlorine atom could engage in halogen bonds with electron-rich atoms (like oxygen or nitrogen) or even with the π-system of a neighboring aromatic ring (C-Cl···π interactions). mdpi.com

Other important intermolecular interactions include C-H···π interactions, where a C-H bond from a methyl group points towards the face of an aromatic ring of a neighboring molecule, and C-H···Cl interactions, which are a form of weak hydrogen bonding. acs.org The analysis of the distances and angles of these contacts provides a detailed picture of the forces holding the crystal together.

The following table presents typical distances for various intermolecular interactions that could be expected in the crystal structure of a this compound derivative, based on literature values for similar compounds.

| Interaction Type | Typical Distance (Å) | Reference |

| C-Cl···π | 3.2 - 3.8 | nih.govmdpi.com |

| C-H···Cl | 2.7 - 3.0 | acs.org |

| π-π Stacking (centroid-centroid) | 3.3 - 3.8 | acs.org |

The comprehensive analysis of these spectroscopic and crystallographic data provides a complete picture of the structure and intermolecular interactions of this compound and its derivatives, which is fundamental for understanding their chemical behavior and for the rational design of new materials.

Elucidation of Solid-State Polymorphism and its Impact on Reactivity

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly influence the physical and chemical properties of a compound, including its reactivity. For halogenated benzenes, intermolecular interactions such as halogen···halogen and π···π stacking play a crucial role in determining the crystal packing. nih.gov While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the principles governing the solid-state behavior of related hexahalogenated benzenes provide a framework for understanding its potential polymorphic forms. nih.gov

Hexahalogenated benzenes are known to crystallize in two primary packing modes: a monoclinic P2(1)/n space group, isostructural to hexachlorobenzene, and a triclinic P-1 space group. nih.gov The monoclinic form is more common and is characterized by weaker, less specific halogen···halogen interactions, whereas the triclinic form, often seen in symmetrically substituted compounds, exhibits more specific, polarization-induced halogen···halogen interactions, leading to the formation of X3 synthons. nih.gov

The presence of four methyl groups and one chlorine atom on the benzene ring of this compound suggests a complex interplay of steric and electronic effects that would influence its crystal packing. The reactivity of different polymorphs can vary due to differences in lattice energy, molecular conformation, and the accessibility of reactive sites within the crystal. For instance, a polymorph with a more exposed chloro or methyl group might exhibit different reactivity in solid-state reactions compared to a more densely packed form. Further research employing techniques such as X-ray diffraction (XRD), solid-state NMR (ssNMR), and differential scanning calorimetry (DSC) would be necessary to isolate and characterize the potential polymorphs of this compound and to subsequently investigate their differential reactivity.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and bonding within a molecule. ksu.edu.sa These methods provide a molecular fingerprint based on the characteristic vibrational frequencies of different functional groups. docbrown.info

Probing Molecular Vibrations and Functional Group Identification within Reaction Systems

In the context of this compound, IR and Raman spectroscopy can be used to identify key functional groups and monitor their transformations during a chemical reaction. The presence of the benzene ring, methyl groups, and the carbon-chlorine bond gives rise to a series of characteristic vibrational modes.

Based on studies of related chlorinated and methylated benzenes, the following vibrational modes would be expected for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Benzene Ring | C-H stretching | 3100 - 3000 | IR & Raman |

| Benzene Ring | C=C stretching | 1600 - 1450 | IR & Raman |

| Methyl Groups | C-H stretching (asymmetric & symmetric) | 2980 - 2870 | IR & Raman |

| Methyl Groups | C-H bending (asymmetric & symmetric) | 1465 - 1375 | IR & Raman |

| Carbon-Chlorine | C-Cl stretching | 800 - 600 | IR & Raman |

Table 1: Expected Characteristic Vibrational Frequencies for this compound.

The C-Cl stretching vibration is particularly noteworthy as its frequency is sensitive to the substitution pattern on the benzene ring. ias.ac.in In reaction systems, changes in the intensity or position of these characteristic peaks can indicate the consumption of the starting material and the formation of products or intermediates. For example, in a reaction involving the substitution of the chlorine atom, the disappearance of the C-Cl stretching band would be a clear indicator of reaction progress.

Quantitative Spectroscopic Analysis of Reaction Progress

Both IR and Raman spectroscopy can be employed for the quantitative analysis of reaction kinetics, provided a linear relationship exists between the concentration of a species and its spectroscopic signal (Beer-Lambert Law for IR absorption). rsc.org By monitoring the change in the intensity of a characteristic vibrational band of this compound or a product over time, the reaction rate can be determined.

This is often achieved using in-situ monitoring probes (e.g., attenuated total reflectance (ATR) for IR or fiber-optic probes for Raman) that can be immersed directly into the reaction mixture. rsc.orgnih.gov This allows for real-time data acquisition without the need for sampling and offline analysis. The development of a calibration model, correlating spectral data with known concentrations, is a prerequisite for accurate quantitative analysis. rsc.org For complex reaction mixtures, multivariate analysis techniques such as partial least squares (PLS) regression are often employed to deconvolve overlapping spectral features and build robust quantitative models. rsc.org

Correlating Vibrational Frequencies with Substituent Effects and Reactivity Parameters

The vibrational frequencies of a substituted benzene are influenced by the electronic and steric effects of the substituents. rsc.orgmdpi.com The introduction of four methyl groups and a chlorine atom to the benzene ring in this compound alters the electron distribution and force constants of the various bonds, leading to shifts in their vibrational frequencies compared to unsubstituted benzene or durene.

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Mass spectrometry is an indispensable tool for the analysis of organic compounds, providing information about the molecular weight and elemental composition of the parent molecule and its fragments.

High-Resolution Mass Spectrometry for Accurate Mass Determination of Intermediates and Products

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass.

In the context of reactions involving this compound, HRMS is invaluable for identifying reaction intermediates and final products. For example, in a substitution reaction where the chlorine atom is replaced by another functional group, HRMS can confirm the exact mass of the new product, thereby verifying the success of the transformation.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic M+2 peak in the mass spectrum, where M is the molecular ion containing ³⁵Cl. The intensity ratio of the M to M+2 peak is approximately 3:1. libretexts.orgchemguide.co.uk The presence of this isotopic pattern is a definitive indicator of a chlorine-containing ion.

Table 2: Isotopic Information for Chlorine.

| Isotope | Natural Abundance (%) |

| ³⁵Cl | ~75.8 |

| ³⁷Cl | ~24.2 |

The fragmentation pattern observed in the mass spectrum can also provide structural information. The cleavage of the C-Cl bond or the loss of a methyl group would result in characteristic fragment ions, the accurate masses of which can be determined by HRMS to further elucidate the structure of the parent molecule and any reaction products or intermediates. While specific HRMS data for this compound is not widely published, the principles of its application are well-established for halogenated aromatic compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. nih.gov In the context of this compound, MS/MS provides invaluable insights into its gas-phase ion chemistry.

The initial electron ionization (EI) of this compound would generate a molecular ion, [C₁₀H₁₃Cl]⁺˙. Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the molecular ion will appear as a characteristic pair of peaks at m/z 168 and m/z 170, with a relative intensity ratio of approximately 3:1. docbrown.info This isotopic signature is a key identifier for chlorine-containing fragments throughout the spectrum.

Upon collision-induced dissociation (CID) in an MS/MS experiment, the molecular ion undergoes fragmentation through several predictable pathways based on the principles of organic mass spectrometry. The primary fragmentation events are expected to involve the cleavage of the C-Cl bond and the loss of methyl groups.

A primary and highly probable fragmentation pathway is the homolytic cleavage of the carbon-chlorine bond, resulting in the loss of a chlorine radical. This process leads to the formation of the tetramethylphenyl cation at m/z 133.

Another significant fragmentation route involves the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation for alkylbenzenes. The loss of a methyl group would result in a chlorotrimethylbenzyl cation or a related tropylium-like ion at m/z 153 (and its isotopic counterpart at m/z 155). Subsequent loss of a chlorine radical from this fragment could then also lead to a fragment at m/z 118.

Further fragmentation can occur, leading to a cascade of smaller ions. For instance, the tetramethylphenyl cation (m/z 133) can undergo sequential loss of methyl radicals or rearrangement to form more stable ions. The stability of the aromatic ring means that fragments retaining this structure will be prominent. docbrown.info

A plausible fragmentation cascade is outlined in the table below, showcasing the expected major fragment ions and their proposed origins.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 168/170 | 153/155 | •CH₃ | Chlorotrimethylbenzyl cation |

| 168/170 | 133 | •Cl | Tetramethylphenyl cation |

| 153/155 | 118 | •Cl | Trimethylbenzyl cation |

| 133 | 118 | •CH₃ | Trimethylphenyl cation |

| 118 | 91 | C₂H₃ | Tropylium ion |

This table presents a hypothetical fragmentation pathway based on established principles of mass spectrometry for related compounds.

Application in Reaction Monitoring and Kinetic Profiling

The distinct mass and fragmentation pattern of this compound allow for its precise tracking in a chemical reaction mixture using mass spectrometry. This makes it an excellent candidate for reaction monitoring and kinetic profiling, particularly in studies of aromatic substitution reactions. nih.gov

A key application is the monitoring of the chlorination of 1,2,4,5-tetramethylbenzene (B166113) (durene) to produce this compound. By continuously introducing a small sample of the reaction mixture into the mass spectrometer, typically via a specialized interface, the concentrations of reactants, intermediates, and products can be monitored in real-time.

In such a kinetic study, the progress of the reaction can be followed by observing the decrease in the intensity of the molecular ion of durene (m/z 134) and the simultaneous increase in the intensity of the molecular ions of this compound (m/z 168 and 170). This allows for the determination of reaction rates and the investigation of the influence of various parameters such as temperature, catalyst, and reactant concentrations on the reaction kinetics.

The data obtained from such an experiment can be used to construct a kinetic profile of the reaction, as illustrated in the hypothetical data table below.

| Reaction Time (minutes) | Relative Abundance of Durene (m/z 134) | Relative Abundance of this compound (m/z 168) |

| 0 | 100% | 0% |

| 5 | 75% | 25% |

| 10 | 50% | 50% |

| 20 | 25% | 75% |

| 30 | 5% | 95% |

This table represents a simplified, hypothetical kinetic profile for the chlorination of durene.

Furthermore, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed for enhanced sensitivity and specificity. nih.gov In an SRM experiment, the mass spectrometer is set to specifically monitor a transition from a precursor ion to a product ion (e.g., m/z 168 → m/z 133 for the target compound). This technique minimizes background noise and allows for accurate quantification even in complex matrices. Such detailed kinetic data is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the efficient synthesis of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are foundational computational techniques used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters.

Geometry Optimization and Electronic Structure Analysis

A primary step in computational analysis involves geometry optimization, where the molecule's lowest energy structure is determined. For 1-Chloro-2,3,4,5-tetramethylbenzene, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring, the four methyl groups, and the chlorine atom. Different levels of theory (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) would be employed to achieve a balance between accuracy and computational cost. researchgate.net

Once the optimized geometry is obtained, analysis of the electronic structure would provide insights into the molecule's stability and reactivity. This includes the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule. By calculating the vibrational frequencies, researchers can assign the observed experimental spectral bands to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-Cl stretching and bending modes. globalresearchonline.net For instance, in similar aromatic chloro compounds, the C-Cl in-plane bending vibration is typically observed in the range of 385-265 cm⁻¹. globalresearchonline.net

These calculated frequencies are often scaled by a factor to correct for approximations in the computational methods and to improve agreement with experimental data. globalresearchonline.net This correlation between theoretical and experimental spectra is crucial for confirming the molecular structure.

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, MESP analysis would help identify how the electron-donating methyl groups and the electron-withdrawing chlorine atom influence the electrostatic potential around the aromatic ring. globalresearchonline.net

Reaction Mechanism Elucidation

Theoretical chemistry provides powerful tools for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy requirements for a reaction to occur.

Potential Energy Surface Mapping and Transition State Identification

To understand a chemical reaction, chemists can computationally map the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By exploring the PES, it is possible to identify stable molecules (reactants, products, and intermediates) which correspond to minima on the surface, and transition states, which are saddle points connecting these minima. For a reaction involving this compound, such as an electrophilic substitution, mapping the PES would reveal the structure of the transition state leading to the final product.

Calculation of Activation Barriers and Reaction Enthalpies

From the potential energy surface, key thermodynamic quantities can be calculated. The activation barrier (or activation energy) is the energy difference between the reactants and the transition state, and it determines the rate of the reaction. A lower activation barrier implies a faster reaction. The reaction enthalpy is the difference in energy between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). These calculations provide fundamental insights into the feasibility and kinetics of reactions involving this compound.

Solvent Effects Modeling on Reaction Pathways

The modeling of solvent effects is crucial for understanding reaction mechanisms, as the solvent can influence the stability of reactants, transition states, and products. For a molecule like this compound, computational chemists would typically employ a range of models to predict its behavior in various solvents. springernature.com

These models fall into two main categories:

Implicit Solvation Models: These methods, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with specific dielectric properties. This approach is computationally efficient and provides a good first approximation of the electrostatic interactions between the solute (this compound) and the solvent. It is useful for predicting how solvent polarity might affect reaction rates and equilibria.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions. For this compound, this would involve surrounding the molecule with a "box" of solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane) and running simulations to understand the local solvation structure.

While specific studies modeling reaction pathways of this compound are absent, research on similar molecules like chlorotoluenes demonstrates that solvent choice can significantly alter reaction outcomes, such as the rates of nucleophilic substitution. springernature.com

Quantitative Structure-Reactivity Relationships (QSAR/QSPR)

QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structure with its biological activity or physicochemical properties, respectively. nih.govnih.gov For a series of related compounds, these models can predict properties without the need for experimental measurement.

Derivation and Application of Substituent Constants for Aromatic Systems

For this compound, one would need to consider the combined electronic effect of the four methyl groups and the chlorine atom.

Methyl groups (-CH₃) are generally considered electron-donating through hyperconjugation and a weak inductive effect.

A specific Hammett constant for the "1-chloro-2,3,4,5-tetramethylphenyl" group as a whole has not been formally derived and published. Such a derivation would require experimental data from a model reaction series, such as the ionization of substituted benzoic acids. dalalinstitute.com Without dedicated studies, any application of substituent constants would rely on estimations based on the individual contributions of the chloro and methyl groups.

Modeling of Regioselectivity and Kinetics Based on Electronic Descriptors

Electronic descriptors calculated using quantum chemistry methods are fundamental to modeling regioselectivity and reaction kinetics. wuxiapptec.com For an electrophilic aromatic substitution reaction on this compound, these descriptors could predict the most likely position for an incoming electrophile.

Key electronic descriptors include:

Atomic Charges: Calculating the partial charges on each carbon atom of the benzene ring can indicate the most nucleophilic sites (those with the most negative charge).

Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) are particularly important. The regions of the molecule where the HOMO has the largest lobes are typically the most susceptible to electrophilic attack. researchgate.net

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, with red (negative) regions indicating electron-rich areas that are attractive to electrophiles.

The four methyl groups are activating and direct incoming electrophiles to ortho and para positions. The chlorine atom is deactivating but also an ortho-, para-director. saskoer.cayoutube.com In this compound, the only unsubstituted position is C6. A computational model would likely predict this position as the primary site for further electrophilic attack, though steric hindrance from the adjacent methyl group at C5 would also need to be quantified by calculating the transition state energies for attack at different positions. acs.org

Table 1: Hypothetical Electronic Descriptors for Reactivity Modeling This table is illustrative and based on general chemical principles, as specific calculated data for this compound is not available in the cited literature.

| Descriptor | Purpose | Predicted Influence on this compound |

|---|---|---|

| Hammett Constant (σ) | Quantifies electronic effect of substituents | Net effect would be a balance of electron-donating methyl groups and the electron-withdrawing/donating chlorine. |

| HOMO Lobe Size | Indicates site of electrophilic attack | Expected to be largest on the unsubstituted C6 carbon atom. |

| Calculated Atomic Charge | Predicts nucleophilic centers | The C6 carbon is predicted to have the most negative partial charge. |

| Activation Energy (ΔG‡) | Determines reaction kinetics and regioselectivity | Calculation would be needed to compare the energy barrier for substitution at C6 versus other positions. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms and molecules over time. mdpi.com This allows for the study of dynamic processes that are difficult to capture with static calculations.

Exploring Conformational Landscapes and Dynamic Behavior

For this compound, the primary conformational flexibility would involve the rotation of the four methyl groups. While rotation around the C-C single bonds is relatively free, significant steric hindrance exists due to the adjacent positioning of the methyl groups.

An MD simulation could explore:

Preferred Rotational Angles: Determining the most stable (lowest energy) orientations of the methyl groups.

Energy Barriers to Rotation: Calculating the energy required to rotate the methyl groups past one another.

Vibrational Modes: Simulating the vibrational frequencies of the entire molecule, which could be compared to experimental infrared (IR) or Raman spectroscopy data if available.

Simulating Solvation Effects and Intermolecular Interactions

MD simulations with explicit solvent molecules offer a powerful way to understand how this compound interacts with its environment. nih.gov By simulating the compound in a box of water, for example, researchers could:

Calculate the Radial Distribution Function (RDF): This function describes the probability of finding a solvent molecule at a certain distance from an atom on the solute. It would reveal how water molecules arrange themselves around the hydrophobic tetramethylbenzene core and the more polar chlorine atom.

Analyze Intermolecular Forces: Quantify the strength and nature of van der Waals interactions between the solute and solvent.

Study Aggregation: In simulations with multiple solute molecules, one could observe the tendency of this compound to aggregate due to hydrophobic effects.

Though no specific MD simulations for this compound have been published, studies on related molecules like benzene and its derivatives provide a clear blueprint for how such investigations would be conducted.

Environmental Chemical Pathways: Mechanistic Research

Atmospheric Degradation Mechanisms

The atmosphere is a primary medium for the transport and transformation of volatile organic compounds like 1-Chloro-2,3,4,5-tetramethylbenzene. Its persistence and potential long-range transport are determined by its reactivity with atmospheric oxidants.

Reaction with Hydroxyl (OH) Radicals: Addition and Abstraction Pathways

The dominant degradation pathway for most aromatic compounds in the troposphere is their reaction with hydroxyl (OH) radicals. This reaction can proceed through two main mechanisms: OH addition to the aromatic ring and H-atom abstraction from the methyl groups.

For methylated benzenes, OH radical addition to the aromatic ring is typically the major reaction channel. nih.gov This electrophilic addition can occur at various positions on the benzene (B151609) ring. In the case of this compound, addition can occur at the unsubstituted carbon atom or at the carbon atoms bearing the methyl or chlorine substituents (ipso-addition). The formation of different adduct isomers is possible, with their relative importance depending on the electron density of the ring positions and steric hindrance. For the related compound 1,2,4,5-tetramethylbenzene (B166113), it has been shown that OH addition is the primary pathway, with the adducts being able to isomerize or react with other atmospheric species. nih.gov

H-atom abstraction from the C-H bonds of the methyl groups represents a minor but still significant pathway. Studies on 1,2,4,5-tetramethylbenzene estimate that H-atom abstraction accounts for approximately 3.7 ± 0.8% of the total OH radical reaction. nih.gov This reaction leads to the formation of a benzyl-type radical, which will subsequently react with molecular oxygen. For other aromatic compounds, it has been noted that hydrogen abstraction is generally a slower process than OH addition. tpsgc-pwgsc.gc.ca

Table 1: Comparison of OH Radical Reaction Pathways for Related Aromatic Compounds

| Compound | Dominant Pathway | Abstraction Pathway Contribution |

| 1,2,4,5-Tetramethylbenzene | OH Addition | ~3.7% nih.gov |

| Hexamethylbenzene | OH Addition | (11.1 ± 3.6)% at 298 K nih.gov |

| Toluene (B28343) | OH Addition | ~5.4% nih.gov |

This table presents data for structurally similar compounds to infer the likely behavior of this compound.

Photo-oxidation Processes and Product Formation

Following the initial reaction with OH radicals, a complex series of photo-oxidation reactions ensues, leading to a variety of degradation products. The initial OH adducts react rapidly with molecular oxygen (O₂) to form peroxy radicals. The subsequent reactions of these peroxy radicals, often in the presence of nitrogen oxides (NOx), lead to the formation of a range of oxygenated products.

For alkylbenzenes, these products can include ring-retaining compounds such as phenols and benzaldehydes, as well as ring-opening products like dicarbonyls and other smaller, more oxidized fragments. For instance, the photo-oxidation of 1,2,4,5-tetramethylbenzene in the presence of NOx has been shown to produce 2,4,5-trimethylbenzaldehyde, biacetyl, methylglyoxal, and 3-methyl-3-hexene-2,5-dione. nih.gov The formation of biacetyl is indicative of some degree of ipso-addition of the OH radical. nih.gov

The presence of the chlorine atom on the aromatic ring of this compound is expected to influence the distribution of photo-oxidation products. The photooxidation of chlorinated hydrocarbons can lead to the formation of chlorinated organic species. researchgate.net For example, the atmospheric degradation of chloromethanes can produce toxic products like hydrogen chloride (HCl) and carbonyl chloride (phosgene). nih.gov It is plausible that the degradation of this compound could lead to the formation of chlorinated phenols and other chlorinated aromatic and aliphatic compounds.

Kinetics and Atmospheric Lifetime Predictions

The rate constants for the reaction of OH radicals with various methylated benzenes have been measured. nih.govnih.gov For example, the rate constant for 1,2,4,5-tetramethylbenzene is (5.55 ± 0.34) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov The atmospheric lifetime (τ) of a compound with respect to reaction with OH radicals can be estimated using the formula:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant and [OH] is the average atmospheric concentration of OH radicals (typically assumed to be around 1 x 10⁶ molecules cm⁻³).

Based on the rate constant for 1,2,4,5-tetramethylbenzene, its atmospheric lifetime would be approximately 2.1 days. The atmospheric lifetime of this compound is expected to be of a similar order of magnitude. For comparison, the atmospheric half-life of other chlorinated benzenes like 1,4-dichlorobenzene (B42874) is estimated to be in the range of 10 to 100 days. mdpi.com However, increased methylation generally leads to a shorter atmospheric lifetime due to a faster reaction with OH radicals.

Table 2: Atmospheric Reaction Rate Constants and Estimated Lifetimes for Related Compounds

| Compound | k_OH (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime |

| 1,2,4,5-Tetramethylbenzene | 5.55 x 10⁻¹¹ nih.gov | ~2.1 days |

| Pentamethylbenzene | 10.3 x 10⁻¹¹ nih.gov | ~1.1 days |

| Benzene | 1.2 x 10⁻¹² | ~9.6 days |

| Toluene | 5.6 x 10⁻¹² | ~2.1 days |

This table provides data for related compounds to estimate the potential atmospheric lifetime of this compound. The lifetime is calculated assuming an average [OH] of 1 x 10⁶ molecules cm⁻³.

Aquatic and Soil Environmental Transformation

Once released into aquatic or soil environments, this compound can undergo several transformation processes that determine its persistence and fate.

Hydrolysis and Reductive Dehalogenation Mechanisms

Hydrolysis, the reaction with water, is a potential degradation pathway for some halogenated compounds. However, for chlorinated aromatic hydrocarbons like this compound, hydrolysis is generally not considered a significant environmental fate process under normal environmental conditions (pH 4-9) due to the stability of the carbon-chlorine bond on the aromatic ring. industrialchemicals.gov.au